3-Amino-3-phenyl-1-propanol

chiral resolution penicillin G acylase enantiomeric excess

3-Amino-3-phenyl-1-propanol (CAS 14593-04-5), also known as DL-β-phenylalaninol or 3-phenyl-DL-β-alaninol, is a racemic 1,3-amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. This compound features a propanol backbone with both a phenyl group and a primary amino group attached to the third carbon, classifying it as a γ-amino alcohol.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 14593-04-5
Cat. No. B084735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-phenyl-1-propanol
CAS14593-04-5
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCO)N
InChIInChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
InChIKeySEQXIQNPMQTBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-phenyl-1-propanol (CAS 14593-04-5): Procurement-Grade Properties, Specifications, and Sourcing Considerations


3-Amino-3-phenyl-1-propanol (CAS 14593-04-5), also known as DL-β-phenylalaninol or 3-phenyl-DL-β-alaninol, is a racemic 1,3-amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound features a propanol backbone with both a phenyl group and a primary amino group attached to the third carbon, classifying it as a γ-amino alcohol [1]. Commercially available at purities of ≥97% (GC/T), it appears as a white to almost-white crystalline powder with a melting point range of 70–77 °C and is soluble in methanol . The compound serves as a versatile chiral building block and key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including dapoxetine, fluoxetine, and atomoxetine [2].

Why 3-Amino-3-phenyl-1-propanol (CAS 14593-04-5) Cannot Be Interchanged with Structural Analogs or Enantiopure Forms in Research and Manufacturing Workflows


Substitution of racemic 3-amino-3-phenyl-1-propanol with its individual enantiomers, structural isomers, or the corresponding carboxylic acid precursor introduces quantifiable risks to synthetic efficiency, chiral purity specifications, and regulatory compliance. The (S)-enantiomer (CAS 82769-76-4) is the direct penultimate intermediate for the SSRI dapoxetine, while the (R)-enantiomer (CAS 170564-98-4) serves as a precursor for fluoxetine and atomoxetine synthesis [1]. The carboxylic acid analog 3-amino-3-phenylpropanoic acid (CAS 614-19-7) requires an additional reduction step that alters overall process yield and impurity profiles [2]. Furthermore, the structural isomer 3-amino-1-phenyl-1-propanol (CAS 5053-63-4) positions the hydroxyl group at C1 rather than C3, fundamentally changing reactivity in downstream etherification and amination reactions . Critically, validated pharmacopoeial methods for dapoxetine hydrochloride specifically identify the (S)-3-amino-3-phenyl-1-propanol enantiomer as a process-related impurity requiring quantification at levels as low as 0.05% relative to the API, making enantiomeric identity a non-negotiable procurement parameter [3].

Quantitative Differentiation Evidence for 3-Amino-3-phenyl-1-propanol (CAS 14593-04-5) Versus Its Closest Analogs and Enantiomeric Forms


Enzymatic Resolution Efficiency: Penicillin G Acylase Delivers >99% ee from Racemic 3-Amino-3-phenyl-1-propanol with >45% Isolated Yield per Enantiomer

The racemic 3-amino-3-phenyl-1-propanol (CAS 14593-04-5) can be enzymatically resolved to yield both (R)- and (S)-enantiomers with an enantiomeric excess (ee) exceeding 99% and isolated yields greater than 45% for each enantiomer, using immobilized penicillin G acylase on an epoxy resin after N-phenylacetyl derivatization [1]. In contrast, the (S)-enantiomer (CAS 82769-76-4) when procured as a single enantiomer from commercial suppliers typically achieves 97.5–98% ee . This means the resolution route from the racemate can actually deliver higher enantiopurity (ee >99% vs. 97.5–98%) than many commercially available pre-resolved enantiomers, while simultaneously providing access to both antipodes from a single procurement.

chiral resolution penicillin G acylase enantiomeric excess biocatalysis

Melting Point and Solid-State Differentiation: Racemic 3-Amino-3-phenyl-1-propanol Exhibits a Broader Melting Range Compared to Sharp-Melting Individual Enantiomers

The racemic 3-amino-3-phenyl-1-propanol (CAS 14593-04-5) displays a melting point range of 70–77 °C (or 73–77 °C per TCI specification) . The (S)-enantiomer (CAS 82769-76-4) melts sharply at 68–69 °C , while the (R)-enantiomer (CAS 170564-98-4) melts at 77 °C . This distinct thermal behavior—a broad 7 °C range for the racemate versus narrow 1–2 °C ranges for the pure enantiomers—provides a straightforward identity test to distinguish the racemic mixture from its enantiopure forms. The structural isomer 3-amino-1-phenyl-1-propanol (CAS 5053-63-4) further diverges with different physicochemical properties due to the altered position of the hydroxyl group.

physicochemical characterization melting point polymorphism quality control

Synthetic Route Yield Comparison: LiAlH₄ Reduction of 3-Amino-3-phenylpropanoic Acid Achieves 92% Yield vs. 65% via Reductive Amination of the Ketone

The racemic 3-amino-3-phenyl-1-propanol can be synthesized via two principal routes from different precursors. Reduction of commercially available 3-amino-3-phenylpropanoic acid (CAS 614-19-7) with LiAlH₄ in THF at reflux affords the target amino alcohol in 92% isolated yield as a colorless oil [1]. In contrast, the alternative route proceeding through reductive amination of 3-oxo-3-phenyl-1-propanol with sodium cyanoborohydride and ammonium acetate yields the racemic product in only 65% yield [2]. The 27-percentage-point yield advantage of the carboxylic acid reduction route has direct implications for procurement strategy: sourcing the carboxylic acid precursor and performing the reduction in-house may be more cost-effective than purchasing the pre-formed amino alcohol, depending on laboratory capabilities and scale.

synthetic methodology reduction yield optimization process chemistry

Chiral Purity and Impurity Profiling: Validated CE and HPLC Methods Quantify (S)-3-Amino-3-phenyl-1-propanol as a Specified Impurity in Dapoxetine HCl at 0.05% Threshold

The (S)-enantiomer of 3-amino-3-phenyl-1-propanol (CAS 82769-76-4) is a recognized process-related impurity in dapoxetine hydrochloride drug substance. A validated capillary electrophoresis (CE) method employing a dual cyclodextrin selector system (45 mg/mL sulfated γ-cyclodextrin and 40.2 mg/mL 2,6-dimethyl-β-cyclodextrin in 50 mM sodium phosphate buffer, pH 6.3) achieves baseline separation and quantification of (S)-3-amino-3-phenyl-1-propanol over a validated range of 0.05–1.0% relative to the dapoxetine concentration [1]. A complementary reversed-phase HPLC method using a Lux Cellulose-3 polysaccharide-based chiral stationary phase with ethanol-based mobile phase achieves baseline separations of all specified impurities—including S-3-amino-3-phenyl-1-propanol—within 30 minutes, with all impurities below 0.1% in pharmacy-acquired products [2]. This dual-method capability is specific to the (S)-configured amino alcohol; the (R)-enantiomer and the racemate are not specified in the same impurity panel but are relevant when enantiomeric purity assessment is required.

pharmaceutical analysis capillary electrophoresis impurity profiling dapoxetine ICH Q2(R1)

Biocatalytic Resolution Versatility: Lipase CAL-A Enables Enantioselective Transesterification of Protected 3-Amino-3-phenyl-1-propanol Derivatives for (S)-Dapoxetine Synthesis

Beyond penicillin G acylase resolution, the racemic 3-amino-3-phenyl-1-propanol scaffold can be resolved via lipase-catalyzed transesterification. Candida antarctica lipase A (CAL-A) has been identified as the optimal biocatalyst for the enantioselective acylation of 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol using ethyl methoxyacetate as the acyl donor in tert-butyl methyl ether [1]. This enzymatic method provides an orthogonal resolution strategy to the penicillin G acylase approach and directly yields intermediates suitable for (S)-dapoxetine synthesis in good overall yield and high enantiomeric excess [1]. In comparison, the tin-catalyzed kinetic resolution of general 1,3-amino alcohols reported by Song et al. (2022) achieves s factors up to >600 but requires a chiral organotin catalyst at 2 mol% loading and shows differential selectivity for anti- vs. syn-1,3-amino alcohol diastereomers, which may not translate directly to the 3-phenyl-substituted substrate [2].

lipase catalysis Candida antarctica lipase A transesterification asymmetric synthesis

Procurement-Driven Application Scenarios for 3-Amino-3-phenyl-1-propanol (CAS 14593-04-5) Based on Quantitative Differentiation Evidence


Scenario 1: Dual-Enantiomer API Intermediate Manufacturing via Enzymatic Resolution

When an API manufacturer requires access to both (R)- and (S)-3-amino-3-phenyl-1-propanol for parallel synthesis programs—such as (S)-dapoxetine (SSRI for premature ejaculation) and (R)-fluoxetine or (R)-atomoxetine (antidepressants)—procurement of the racemic form (CAS 14593-04-5) followed by in-house enzymatic resolution using immobilized penicillin G acylase is the evidence-preferred strategy. The penicillin G acylase method delivers both enantiomers with ee >99% and >45% isolated yield each [1], exceeding the typical commercial enantiopurity specification of 97.5% ee . This approach eliminates the need to source two separate expensive enantiopure building blocks and provides superior chiral purity for downstream API synthesis where ICH guidelines mandate enantiomeric impurity limits as low as 0.05% for drugs with daily doses exceeding 2 g [2].

Scenario 2: Quality Control and Impurity Profiling of Dapoxetine Hydrochloride Drug Substance and Finished Products

Analytical laboratories performing pharmaceutical quality control require certified reference standards of (S)-3-amino-3-phenyl-1-propanol to comply with validated impurity profiling methods. The CE method (50 mM sodium phosphate buffer, pH 6.3, with sulfated γ-cyclodextrin and 2,6-dimethyl-β-cyclodextrin dual selector system) and the HPLC method (Lux Cellulose-3 chiral stationary phase) both specifically identify and quantify the (S)-enantiomer as a process-related impurity over a validated range of 0.05–1.0% relative to dapoxetine [3][4]. Procurement of the correct enantiomeric form with documented purity and certificate of analysis is mandatory, as internet-acquired counterfeit dapoxetine products have been shown to contain racemic dapoxetine and elevated levels of the (R)-enantiomer impurity [4].

Scenario 3: Process Chemistry Development and Route Scouting for 1,3-Amino Alcohol-Based APIs

Process chemists evaluating synthetic routes to chiral γ-amino alcohol intermediates can benchmark their methodology against the two well-characterized resolution approaches. The penicillin G acylase route from racemic 3-amino-3-phenyl-1-propanol (derivatized as the N-phenylacetyl amide) consistently delivers ee >99% [1]. Alternatively, the CAL-A lipase-catalyzed transesterification of the TBDMS-protected racemate using ethyl methoxyacetate in tert-butyl methyl ether provides an orthogonal biocatalytic resolution pathway [5]. Procurement of the racemic compound as a common starting material allows direct comparison of these two enzymatic approaches under identical substrate quality conditions. Furthermore, the LiAlH₄ reduction of 3-amino-3-phenylpropanoic acid achieving 92% yield [6] provides a benchmark for evaluating alternative chemical reduction protocols.

Scenario 4: Academic and Industrial Research on Chiral 1,3-Amino Alcohols as Synthetic Building Blocks

Research groups investigating novel chiral ligands, organocatalysts, or pharmaceutical building blocks based on the 1,3-amino alcohol scaffold can use the racemic 3-amino-3-phenyl-1-propanol as a cost-effective starting material. The compound's well-documented physicochemical properties—including melting point (70–77 °C), solubility in methanol, and storage conditions (room temperature, <15 °C recommended) —facilitate straightforward handling and inventory management. The availability of multiple validated resolution methods (penicillin G acylase, CAL-A lipase, tosylsulfonyl proline chemical resolution per CN102633658B) means researchers can select the most appropriate method for their specific stereochemical requirements without being locked into a single enantiomeric procurement strategy [1][5][7].

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